MC-Val-Cit-PAB Linker 1

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

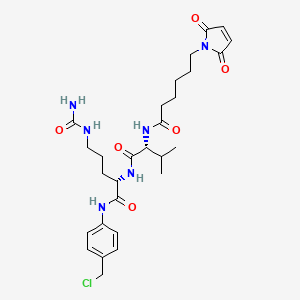

MC-Val-Cit-PAB Linker 1 is a peptide linker molecule used in the synthesis of antibody-drug conjugates. It contains a maleimidocaproyl group that can be conjugated to an antibody and a p-aminobenzyl spacer that allows the peptide to be linked to active compounds, such as anticancer agents . This linker is designed to be cleavable by cathepsin enzymes, making it useful in targeted drug delivery systems, particularly in cancer therapeutics .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MC-Val-Cit-PAB Linker 1 involves several steps:

Formation of the Maleimidocaproyl Group: This step involves the reaction of maleic anhydride with caprolactam to form maleimidocaproyl.

Attachment of Valine and Citrulline: Valine and citrulline are sequentially attached to the maleimidocaproyl group through peptide bond formation.

Incorporation of p-Aminobenzyl Spacer: The p-aminobenzyl spacer is then attached to the citrulline residue.

Industrial Production Methods

Industrial production of this compound typically involves large-scale peptide synthesis techniques. These methods include solid-phase peptide synthesis, which allows for the efficient and scalable production of the linker. The process involves the stepwise addition of amino acids to a growing peptide chain, followed by purification and characterization of the final product .

Chemical Reactions Analysis

Types of Reactions

MC-Val-Cit-PAB Linker 1 undergoes several types of chemical reactions:

Cleavage by Cathepsin Enzymes: The linker is cleavable by cathepsin B and related enzymes in tumor lysosomes.

Common Reagents and Conditions

Cathepsin B: Used for enzymatic cleavage of the linker.

Acidic Conditions: Employed for hydrolysis of peptide bonds.

Major Products Formed

Scientific Research Applications

MC-Val-Cit-PAB Linker 1 has several scientific research applications:

Cancer Therapeutics: It is widely used in the development of antibody-drug conjugates for targeted cancer therapy.

Drug Delivery Systems: The linker is employed in the design of drug delivery systems that require controlled release of therapeutic agents.

Mechanism of Action

The mechanism of action of MC-Val-Cit-PAB Linker 1 involves the following steps:

Conjugation to Antibody: The maleimidocaproyl group of the linker is conjugated to an antibody.

Targeted Delivery: The antibody-drug conjugate binds to specific antigens on the surface of target cells.

Internalization and Cleavage: Upon internalization, the linker is cleaved by cathepsin enzymes within the lysosomes of the target cells.

Release of Active Drug: The cleavage of the linker releases the active drug, which exerts its cytotoxic effects on the target cells.

Comparison with Similar Compounds

MC-Val-Cit-PAB Linker 1 is unique in its design and functionality. Similar compounds include:

MC-Val-Cit-PAB-MMAE: This linker is used in the conjugation of monomethyl auristatin E to antibodies, demonstrating potent antitumor activity.

MC-Val-Cit-PAB-PNP: Another variant used for the synthesis of antibody-drug conjugates, featuring a p-nitrophenol group.

This compound stands out due to its bifunctional nature, allowing for precise bioconjugation and controlled drug release, making it a valuable tool in targeted cancer therapy .

Properties

Molecular Formula |

C28H39ClN6O6 |

|---|---|

Molecular Weight |

591.1 g/mol |

IUPAC Name |

N-[(2R)-1-[[(2S)-5-(carbamoylamino)-1-[4-(chloromethyl)anilino]-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-6-(2,5-dioxopyrrol-1-yl)hexanamide |

InChI |

InChI=1S/C28H39ClN6O6/c1-18(2)25(34-22(36)8-4-3-5-16-35-23(37)13-14-24(35)38)27(40)33-21(7-6-15-31-28(30)41)26(39)32-20-11-9-19(17-29)10-12-20/h9-14,18,21,25H,3-8,15-17H2,1-2H3,(H,32,39)(H,33,40)(H,34,36)(H3,30,31,41)/t21-,25+/m0/s1 |

InChI Key |

TUMQZNBKSWFFAZ-SQJMNOBHSA-N |

Isomeric SMILES |

CC(C)[C@H](C(=O)N[C@@H](CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)CCl)NC(=O)CCCCCN2C(=O)C=CC2=O |

Canonical SMILES |

CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)CCl)NC(=O)CCCCCN2C(=O)C=CC2=O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.